molecular formula C10H14 B1210590 O-Cymene CAS No. 527-84-4

O-Cymene

Cat. No. B1210590
CAS RN: 527-84-4
M. Wt: 134.22 g/mol
InChI Key: WWRCMNKATXZARA-UHFFFAOYSA-N
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Description

o-Cymene , also known as ortho-cymene , is a naturally occurring aromatic hydrocarbon. Its chemical formula is C₁₀H₁₄ , and its molecular weight is approximately 134.22 g/mol . This compound is classified as a monoterpene and belongs to the class of alkylbenzenes . It is found in various essential oils, including those derived from thyme , cumin , and wild marjoram .

Scientific Research Applications

Pharmaceutical Applications

O-Cymene is known for its presence in the essential oil of Origanum vulgare L., which has been studied for various pharmacological activities. The oil exhibits antibacterial, antifungal, antiparasitic, antioxidant, anti-inflammatory, antitumor, and antihyperglycemic properties . These activities are attributed to the phytochemical profile of the oil, where O-Cymene plays a significant role.

Vector Control

Research has explored the use of O-Cymene in managing malarial vectors. A study demonstrated that extracts containing O-Cymene induced stress responses in Anopheles gambiae larvae, which included overexpression of detoxification genes and modulation of antioxidant status . This suggests potential applications in developing bioactive substances for vector control.

Mechanism of Action

Target of Action

O-Cymene, an organic compound classified as an aromatic hydrocarbon , has been found to exhibit a variety of biological activities. These include antioxidant, antinociceptive, anti-inflammatory, anxiolytic, anticancer, and antimicrobial activities . The primary targets of O-Cymene are therefore a wide range of biological pathways that contribute to these activities .

Mode of Action

It is known to have a significant impact on the type, length, and intensity of the “high” experienced when present in cannabis . It also increases the uptake of other chemicals, suggesting it may enhance the effectiveness of other compounds .

Biochemical Pathways

O-Cymene affects several biochemical pathways. For example, it has been shown to relax smooth muscles and lower the risk of seizures in mice and guinea pigs . It also contributes to the inhibition of a wide range of bacteria and fungi, indicating its role in the antibiotic properties of several essential oils . Only three pathways are completely known on the genetic and enzymatic level: the ones for camphor (cam), p-cymene (cym/cmt), and citronellol/geraniol (atu/liu) .

Pharmacokinetics

It is known that o-cymene is a flammable colorless liquid which is nearly insoluble in water but soluble in organic solvents . This suggests that its bioavailability may be influenced by its solubility and volatility.

Result of Action

The molecular and cellular effects of O-Cymene’s action are diverse, reflecting its wide range of biological activities. For example, it has been shown to improve antioxidant enzyme activities, effectively scavenge free radicals, and thus protect cells from oxidative stress . It can also regulate responses to oxidative stress and inflammation via Nrf2 and NF-κB pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of O-Cymene. For instance, light, temperature, carbon dioxide (CO2), ozone (O3), soil moisture, and nutrient availability are known to influence monoterpene emissions rates . Furthermore, the composition of essential oils, including O-Cymene, can be influenced by several factors such as environmental conditions, vegetation period, collection technique, distillation procedure, chemotype, and collected herbal parts .

properties

IUPAC Name

1-methyl-2-propan-2-ylbenzene
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InChI

InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3
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InChI Key

WWRCMNKATXZARA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C(C)C
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID1052165
Record name 1-Isopropyl-2-methylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley] Clear nearly colorless liquid; [MSDSonline], Liquid
Record name o-Cymene
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Boiling Point

178 °C, 177.00 to 179.00 °C. @ 760.00 mm Hg
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Solubility

In water, 23.3 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride, 0.0233 mg/mL at 25 °C
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Density

0.8766 g/cu cm at 20 °C
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Vapor Pressure

1.5 [mmHg], 1.5 mm Hg at 25 °C
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Product Name

o-Cymene

Color/Form

Liquid

CAS RN

527-84-4
Record name o-Cymene
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Melting Point

-71.5 °C, MP: also reported as -75.24 °C and -81.53 °C for two unstable solid forms, -71.54 °C
Record name O-CYMENE
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Record name 1-Isopropyl-2-methylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Isopropylbenzene could not be selectively alkylated with methanol to form isopropyltoluene. At 200° C. disproportionation of the isopropylbenzene was the predominate reaction. The product was 41% diisopropylbenzene, 24% benzene and 20% isopropyltoluene. Part of the benzene was alkylated as shown by the presence of 6% toluene.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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